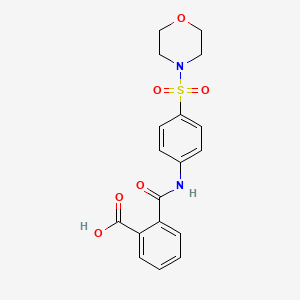

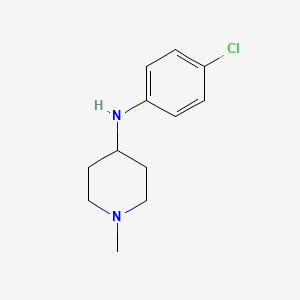

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” are not well-documented in the literature .Aplicaciones Científicas De Investigación

Rearrangement and Catalytic Activity

N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been synthesized and subjected to reactions to afford pyrrolidin-3-ones, with a mechanistic explanation proposed for the unexpected outcome. This highlights the compound's potential in organic synthesis and the rearrangement processes (Králová et al., 2019).

Synthesis and Antimicrobial Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. Specifically, novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups showed moderate to high antimicrobial activity, indicating the compound's relevance in developing antimicrobial agents (Fadda et al., 2016).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism has been demonstrated, where microbial-based surrogate biocatalytic systems produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach supports full structure characterization of metabolites by NMR, offering insights into the metabolic pathways of similar sulfonamide derivatives in preclinical species (Zmijewski et al., 2006).

Enzymatic Catalysis and Synthesis

The catalytic activity of sulfonic acid functional ionic liquids in the alkylation of phenol with tert-butyl alcohol highlights the potential use of sulfonamide derivatives in catalytic processes. The optimization of reaction conditions for high conversion rates emphasizes the role of these compounds in facilitating chemical transformations (Elavarasan et al., 2011).

Metal Coordination Polymers as Catalysts

Metal coordination polymers containing sulfonate groups have been applied as catalysts for the green synthesis of dihydropyrimidinones through the Biginelli reaction. This demonstrates the utility of sulfonamide-based compounds in developing eco-friendly catalytic systems for organic synthesis (Wang et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-9-20(18,19)15-12-7-6-11(2)13(10-12)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJJBFJDZCVQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=C(C=C1)C)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2937351.png)

![1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937353.png)

![N-([2,4'-bipyridin]-4-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2937355.png)

![N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B2937361.png)

![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2937364.png)

![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)

![4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2937367.png)

![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)

![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)